4-Phenyl-1,4-oxazepane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-phenyl-1,4-oxazepane |
InChI |
InChI=1S/C11H15NO/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-3,5-6H,4,7-10H2 |
InChI Key |
JMOSOYSBWNIWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Phenyl 1,4 Oxazepane and Its Derivatives
Cyclization Strategies for the Formation of the 1,4-Oxazepane (B1358080) Ring
The construction of the seven-membered 1,4-oxazepane ring is a synthetic challenge. Most robust synthetic strategies rely on the cyclization of functionalized acyclic precursors. rsc.org The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Both intermolecular and intramolecular approaches have been developed to create this heterocyclic system.
Intermolecular strategies involve the coupling of two or more separate molecular fragments to construct the oxazepane ring in a single synthetic operation. While less common than intramolecular methods for simple 1,4-oxazepanes, these approaches are valuable for building more complex, fused heterocyclic systems. One notable example is the use of multi-component reactions (MCRs).
A one-pot, three-component reaction has been developed for the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds. nih.gov In this process, a bifunctional N-phenyl precursor, 2-aminobenzamide, reacts with 2-(2-formylphenoxy)acetic acid and an isocyanide. nih.gov This reaction proceeds without a catalyst to form multiple new bonds and two heterocyclic rings, including the oxazepane moiety, in high yields. nih.gov This strategy highlights how intermolecular approaches can rapidly generate molecular complexity around the core oxazepane structure.
Intramolecular cyclization is the most prevalent and robust strategy for synthesizing the 1,4-oxazepane scaffold. rsc.org This approach involves a ring-closing reaction of a single linear precursor that already contains all the necessary atoms for the heterocyclic ring. The specific nature of the transformation depends on the functional groups present in the acyclic starting material.
Common intramolecular strategies include:
Cyclization of Alkynyl Precursors: N-propargylamines and related alkynyl alcohols are versatile precursors for oxazepane synthesis. researchgate.netbeilstein-journals.org Base-promoted exo-dig cyclization of alkynyl alcohols can afford 1,4-oxazepine (B8637140) derivatives in a regioselective manner, often without the need for a metal catalyst. acs.org Similarly, base-mediated 7-exo-dig cyclizations of substrates containing terminal alkyne groups have been successfully employed to create fused benzoxazepine systems. nih.govacs.org
Cyclization of Diols: A straightforward method involves the one-step intramolecular cyclization of a diol via mesylation. In this reaction, a diol derived from D-glucose, upon treatment with methanesulfonyl chloride in pyridine, undergoes in situ mesylation of one hydroxyl group, followed by nucleophilic attack from the second hydroxyl group to close the ring and form the nih.govacs.orgoxazepane derivative. researchgate.netresearchgate.net
Cyclization from Amino Acid Precursors: Chiral 1,4-oxazepane-5-carboxylic acids can be synthesized from polymer-supported homoserine. rsc.org The key step is a TFA/triethylsilane (Et3SiH)-mediated cleavage from the resin, which induces reductive amination and subsequent cyclization to yield the oxazepane ring. rsc.org However, the synthesis of certain derivatives, such as 1,4-oxazepane-2,5-diones, can be challenging due to the preference of the precursor's amide bond for a trans-conformation, which disfavors ring closure. researchgate.netnih.gov Utilizing protecting groups that restrict rotation, such as pseudoprolines, can overcome this barrier. nih.gov
| Precursor Type | Reaction | Reagents | Key Features | Yield | Ref |
| N-propargylic β-enaminones | Intramolecular Cyclization | AuCl3/AgOTf | Mild, one-pot synthesis of 1,4-oxazepine derivatives. | Moderate to Good | acs.org |
| Polymer-supported homoserine | Reductive Amination/Cyclization | TFA, Et3SiH | Access to chiral 1,4-oxazepane-5-carboxylic acids. | Variable | rsc.org |
| Diol (from D-glucose) | Cyclization via Mesylation | MsCl, Pyridine | One-step synthesis from a diol precursor. | 79-82% | researchgate.netresearchgate.net |
| Alkynyl Alcohol | Base-Promoted exo-dig Cyclization | t-BuOK | Metal-free and solvent-free conditions possible. | High | acs.org |
| Amino Acid Precursor | Cyclization of Restricted Precursor | N/A (Protecting Group Strategy) | Overcomes conformational barriers to cyclization for 1,4-oxazepane-2,5-diones. | N/A | nih.gov |
Catalysis offers powerful tools for the synthesis of the 1,4-oxazepane ring, often providing milder reaction conditions, higher efficiency, and better control over stereochemistry compared to stoichiometric methods. Both transition metals and organocatalysts have been employed.
Transition metal catalysts are highly effective in promoting the cyclization reactions needed to form the oxazepane ring, particularly by activating alkynes and other unsaturated systems. mdpi.com
Gold Catalysis: Gold catalysts, such as AuCl3, are particularly effective for the intramolecular cyclization of N-propargylamine derivatives. beilstein-journals.org A gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones provides an efficient and mild one-pot route to 1,4-oxazepine derivatives. acs.org
Palladium Catalysis: Palladium-catalyzed reactions, while more commonly associated with cross-coupling, can be used for macrocyclization to form peptide mimetics containing the oxazepane ring through the coupling of aliphatic sidechains with aromatic halides. nih.gov
Other Metals: The broader field of synthetic chemistry demonstrates the utility of various transition metals like manganese, copper, and iron in constructing nitrogen-containing heterocycles, suggesting potential applicability to oxazepane synthesis. mdpi.comrsc.org
| Catalyst | Precursor | Reaction Type | Product | Yield | Ref |
| AuCl3/AgOTf | N-Propargylic β-enaminone | Intramolecular Hydroamination/Cyclization | 1,4-Oxazepine derivative | up to 85% | acs.org |
| AuCl3 | N-(propargyldithiocarbo)imidate | 5-exo-dig cyclization/rearrangement | 5-Alkylidene-dihydrothiazole (related heterocycle) | Good to Excellent | beilstein-journals.org |
| Pd(OAc)2 | Phthaloyl-protected peptide | Oxidative Cross-Coupling | Macrocyclic peptide with oxazepane-like constraint | N/A | nih.gov |
Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals. While the application of organocatalysis to the primary formation of the 1,4-oxazepane ring is an emerging area, it has been successfully applied in related transformations.
The organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-ones has been thoroughly investigated. rsc.orgnih.gov Using a binary catalyst system of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and thiourea (B124793) (TU), these monomers can be polymerized in a controlled manner to produce poly(ester amide)s. nih.gov While this demonstrates the interaction of organocatalysts with the oxazepane system, it involves the opening, not the formation, of the ring. The principles of organocatalytic desymmetrization of oxetanes to form other oxa-heterocycles could potentially be adapted for the asymmetric synthesis of chiral 1,4-oxazepanes in the future. nih.gov
Applying green chemistry principles to synthetic routes aims to reduce waste, minimize energy consumption, and use less hazardous materials. encyclopedia.pubmdpi.com Several methodologies for synthesizing 1,4-oxazepanes align with these goals.
Atom Economy and One-Pot Reactions: Multi-component reactions, such as the three-component synthesis of oxazepine-quinazolinones, exemplify high atom economy by incorporating most of the atoms from the starting materials into the final product, minimizing waste. nih.gov Performing reactions in a single pot also reduces the need for intermediate purification steps, saving solvents and energy. nih.gov
Catalyst-Free and Solvent-Free Conditions: The development of synthetic methods that operate without a catalyst or solvent is a key goal of green chemistry. encyclopedia.pub The base-promoted cyclization of alkynyl alcohols to form 1,4-oxazepines can be performed without a metal catalyst and, in some cases, without any solvent, representing a significant green advantage. acs.org
Sustainable Perspectives: Research into the synthesis of 1,4-oxazepane and 1,4-diazepane derivatives from N-propargylamines has been explicitly conducted with green and sustainable chemistry perspectives in mind, highlighting a conscious shift in the field. rsc.org
Green Chemistry Principles Applied to 4-Phenyl-1,4-oxazepane Synthesis
Solvent-Free Reaction Conditions and Sustainable Solvents
The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing the reduction of hazardous waste. garph.co.ukmdpi.com A major component of chemical waste is organic solvents, making the development of solvent-free reactions and the use of sustainable solvents a key area of research. mdpi.comtext2fa.ir
Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating a major source of waste. mdpi.com Copper-catalyzed multicomponent reactions under solvent-free conditions have been developed for the synthesis of propargylamines, which are versatile precursors to heterocycles like 1,4-oxazepane. researchgate.net For instance, a Cu-Ru catalyst has been employed for the synthesis of propargylamines via C-H activation under neat conditions. Similarly, gold catalysts, such as AuBr₃, have been used for the direct intermolecular coupling of ketones, secondary amines, and alkynes to form propargylamines without a solvent. beilstein-journals.org Efficient, solvent-free methods for producing highly functionalized thiazolidine-4-ones have also been reported, showcasing a broader trend toward eliminating volatile organic compounds. acs.org
Sustainable Solvents: When a solvent is necessary, sustainable alternatives to traditional petroleum-based solvents are preferred. These "green solvents" are often derived from renewable resources, are biodegradable, and have lower toxicity. text2fa.irrsc.orgresearchgate.net
Promising classes of sustainable solvents include:
Bio-based solvents: These are derived from biomass. Examples include Cyrene (dihydrolevoglucosenone), which is produced from cellulose (B213188) in two steps, and 2-MeTHF (2-methyltetrahydrofuran). rsc.org Ethanol and ethyl lactate, often derived from corn, are also common bio-based solvents used in the pharmaceutical industry. mdpi.com
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green solvent. Micellar catalysis, using surfactants like TPGS-750-M, can enable organic reactions, such as Buchwald-Hartwig couplings, to be performed efficiently in water. unistra.fr
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. They have been explored as media for various chemical transformations. text2fa.ir
The table below summarizes some green solvents and their potential applicability in the synthesis of heterocyclic compounds.
| Solvent Class | Example(s) | Source/Type | Key Advantages |
| Bio-based | Cyrene, 2-MeTHF, Ethanol | Biomass (Cellulose, Corn) | Renewable, Biodegradable, Lower Toxicity |
| Aqueous | Water | Natural | Non-toxic, Non-flammable, Inexpensive |
| Ionic Liquids | Various | Synthetic Salts | Low Volatility, Tunable Properties |
Utilization of Renewable Feedstocks and Atom Economy Considerations
Renewable Feedstocks: The shift from fossil-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. rsc.org Biomass, including lignocellulose, serves as a rich source of highly functionalized platform molecules that can be converted into valuable chemicals and N-heterocycles. rsc.orgresearchgate.net For instance, lignocellulosic biomass can be depolymerized to yield intermediates like monosaccharides and furfural, which can then be used to synthesize nitrogen-containing heterocycles. researchgate.net The synthesis of aza-heterocycles from biomass can be achieved through various strategies, including intramolecular cyclization and multicomponent condensation reactions, often introducing nitrogen via ammonia (B1221849) or amines. researchgate.netrsc.org While the production of five- and six-membered N-heterocycles from biomass is well-established, routes to seven-membered rings like oxazepanes are less developed but represent an active area of research. rsc.orgrsc.org
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently greener as they generate less waste. researchgate.netrsc.org
Modern synthetic routes to 1,4-oxazepanes often exhibit high atom economy. For example, the synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines is noted for its efficiency and for proceeding via shorter synthetic routes compared to traditional methods. researchgate.netrsc.orgscispace.comresearchgate.net This approach, along with the use of N-propargylamines to construct other heterocycles like thiazoles, is praised for its high atom and step economy. beilstein-journals.org In contrast, many traditional multi-step methods for synthesizing related benzoxazepine structures are often plagued by poor yields and low atom economy.
Post-Cyclization Functionalization and Derivatization Strategies
Once the core 1,4-oxazepane scaffold is assembled, its diversification is crucial for exploring structure-activity relationships in medicinal chemistry. Post-cyclization strategies allow for the introduction of a wide array of functional groups onto the heterocyclic ring or its substituents.
Regioselective Functionalization of the Oxazepane Ring
Controlling the position of functionalization (regioselectivity) on the oxazepane ring is essential for creating specific, well-defined analogues.
C-H Activation and Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, like a drug candidate, in the final steps of a synthesis. wikipedia.orgnih.gov This approach allows for the rapid generation of analogues without needing to redesign the entire synthetic route. wikipedia.org C-H activation, the transformation of a typically inert carbon-hydrogen bond into a carbon-functional group bond, is a premier tool for LSF. nih.govdiva-portal.org
The 1,4-oxazepane scaffold has been successfully incorporated in LSF studies. researchgate.net For example, palladium-catalyzed methodologies have been developed that demonstrate the conversion of C-H bonds in drug molecules into a variety of other functionalities with high regioselectivity. nih.gov Iridium-catalyzed C-H amination is another key method applicable to the LSF of complex molecules containing various directing groups. diva-portal.orgchemrxiv.org These advanced catalytic systems offer the potential to directly functionalize the C-H bonds on the 1,4-oxazepane ring, providing a streamlined path to novel derivatives.
Introduction of Diverse Substituents onto the Scaffold
The introduction of diverse substituents onto the 1,4-oxazepane scaffold is key to creating compound libraries for screening. chemrxiv.org Research has demonstrated the viability of 1,4-oxazepane-containing scaffolds as starting points for library assembly. chemrxiv.org
Several strategies have been employed for this purpose:
Functionalization of Ring Heteroatoms: In spiroacetal scaffolds containing a 1,4-oxazepane ring, the nitrogen atom provides a convenient handle for derivatization. Sequential functionalization, including acylation, sulfonylation, and urea (B33335) formation, has been used to generate a diverse set of products. chemrxiv.org
Installation of Functional Groups for Further Modification: Synthesizing the oxazepane ring with a strategically placed functional group, such as a carboxylic acid, provides a versatile anchor for subsequent modifications. rsc.orgsemanticscholar.org For instance, chiral 1,4-oxazepane-5-carboxylic acids have been prepared from polymer-supported homoserine, creating a scaffold suitable for further derivatization. rsc.orgsemanticscholar.org
Modification of Exocyclic Groups: The high reactivity of exocyclic olefins on related scaffolds has been exploited in Heck coupling reactions, demonstrating a method to attach new aryl groups. researchgate.net
The table below shows examples of substituent introduction on oxazepane-related scaffolds.
| Functionalization Site | Reaction Type | Introduced Substituents/Functionalities |
| Ring Nitrogen | Amidation, Sulfonylation, Urea formation | Amides, Sulfonamides, Ureas |
| Ring Carbon | Carboxylic Acid Synthesis | -COOH (for further modification) |
| Exocyclic Olefin | Heck Coupling | Substituted Aryl groups |
Modifications of the Phenyl Substituent and its Chemical Reactivity
The N-phenyl group of this compound offers another site for diversification. The chemical reactivity of this aromatic ring can be exploited to introduce additional substituents, thereby modulating the compound's properties.
Strategies for N-aryl modification are well-established in organic synthesis. organic-chemistry.orgresearchgate.net Copper-catalyzed N-arylation of nitrogen heterocycles with aryl halides is a common method for forming the initial N-phenyl bond and can be performed with reusable catalysts like Cu₂O. researchgate.net
For post-cyclization modification of the phenyl ring itself, C-H activation methodologies are particularly powerful. Directed C-H functionalization can achieve regioselective substitution on the aryl ring. While the nitrogen of the oxazepane ring can act as a directing group, its influence might be weak. More commonly, a directing group is temporarily installed on the substrate to guide a metal catalyst to a specific C-H bond on the phenyl ring.
Alternatively, the inherent electronic properties of the phenyl ring can be used to control the position of electrophilic aromatic substitution, although this often leads to mixtures of ortho, meta, and para products. More advanced, regioselective methods, such as directed ortho-metalation or transition-metal-catalyzed C-H functionalization, provide precise control over where new substituents are introduced on the phenyl ring. These techniques allow for the installation of a wide range of functional groups, including halogens, alkyls, and other aryl groups, significantly expanding the chemical diversity of this compound derivatives. nih.gov
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group of this compound is amenable to electrophilic aromatic substitution (EAS), a fundamental strategy for functionalization. In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.commasterorganicchemistry.com The nitrogen atom of the oxazepane ring acts as an activating group, directing incoming electrophiles to the ortho and para positions due to its electron-donating nature. The general mechanism involves the attack of the electron-rich aromatic ring on a potent electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. dalalinstitute.comlibretexts.org Aromaticity is subsequently restored by the loss of a proton from the site of substitution. masterorganicchemistry.com
Key EAS reactions applicable to the this compound core include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Halogenation with bromine or chlorine typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and create a stronger electrophile. masterorganicchemistry.com
Table 1: Representative Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Electrophile | Expected Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(2-nitrophenyl)-1,4-oxazepane and 4-(4-nitrophenyl)-1,4-oxazepane |
| Bromination | Br₂, FeBr₃ | Br⁺ | 4-(2-bromophenyl)-1,4-oxazepane and 4-(4-bromophenyl)-1,4-oxazepane |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-(2-acylphenyl)-1,4-oxazepane and 4-(4-acylphenyl)-1,4-oxazepane |
Cross-Coupling Reactions at Phenyl Ring Positions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile method for modifying the phenyl ring of this compound derivatives. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. wikipedia.orgnih.gov
For this to be applied to the this compound system, a halogenated precursor, such as 4-(4-bromophenyl)-1,4-oxazepane, is required. This precursor can then undergo various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound, such as a phenylboronic acid, to form a biaryl system. nih.govbeilstein-journals.org
Sonogashira Coupling: This method couples the aryl halide with a terminal alkyne, providing access to aryl-alkynyl structures. beilstein-journals.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine. nih.gov
These reactions are highly valued for their functional group tolerance and broad substrate scope, enabling the synthesis of a diverse library of derivatives. nih.gov For example, the Suzuki coupling of a 4-bromo-substituted heterocycle with phenylboronic acid using a Pd(PPh₃)₄ catalyst yields the corresponding 4-phenyl derivative. beilstein-journals.org
Table 2: Cross-Coupling Reactions for Derivatization
| Reaction Name | Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | 4-(4-Bromophenyl)-1,4-oxazepane | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(4-Arylphenyl)-1,4-oxazepane |
| Sonogashira | 4-(4-Bromophenyl)-1,4-oxazepane | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(4-Alkynylphenyl)-1,4-oxazepane |
| Buchwald-Hartwig | 4-(4-Bromophenyl)-1,4-oxazepane | Amine (R₂NH) | Palladium precatalyst, ligand | 4-(4-Aminophenyl)-1,4-oxazepane |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically pure chiral compounds is crucial in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. lcms.cz Several strategies have been developed for the stereoselective synthesis of chiral 1,4-oxazepane structures.
Asymmetric Catalysis in Ring Formation and Derivatization
Asymmetric catalysis provides an efficient route to enantioenriched molecules by using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral 1,4-benzoxazepines, which share a core structure with phenyl-substituted oxazepanes, chiral Brønsted acids have proven effective. nih.gov Specifically, SPINOL-derived chiral phosphoric acids (CPAs) have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes, affording chiral 1,4-benzoxazepines in high yields and enantioselectivities. nih.govacs.org The reaction's success is sensitive to the steric and electronic properties of the catalyst, with more sterically hindered catalysts often providing higher enantiocontrol. nih.gov For example, a catalyst with a naphthyl group provided better enantioselectivity than one with a phenyl group. nih.gov
Table 3: Asymmetric Catalysis for Chiral 1,4-Benzoxazepine Synthesis nih.gov
| Catalyst | Substituent on Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-CPA-2 | Phenyl | Good | Satisfactory |
| (R)-CPA-3 | CF₃-Phenyl | - | Decreased |
| (R)-CPA-5 | 1-Naphthyl | 85 | 81 |
| (R)-CPA-8 | - | 85 | 92 |
Chiral Auxiliary and Substrate-Controlled Approaches for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed. Common chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.org In a substrate-controlled approach, the existing chirality within the starting material dictates the stereochemistry of newly formed centers. An efficient synthesis of chiral polysubstituted oxazepanes relies on a regio- and stereoselective 7-endo cyclization through haloetherification, where the stereoselectivity is controlled by the conformation of the substrate. nih.gov Another method involves the preparation of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, where the stereochemistry of the starting amino acid derivative directs the outcome. rsc.org
Resolution Techniques for Enantiopure Compounds
Resolution is the separation of a racemic mixture into its constituent enantiomers. This can be achieved through several methods. One common approach is the formation of diastereomeric salts by reacting the racemic mixture (e.g., a carboxylic acid or an amine) with a single enantiomer of a chiral resolving agent, such as (+)-10-camphorsulfonic acid or (R)-(α)-phenylethanamine. researchgate.net These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Another powerful method is enzymatic kinetic resolution, where an enzyme selectively catalyzes the reaction of one enantiomer in the racemate, leaving the other unreacted. nih.gov For example, esterases can be used for the enantioselective hydrolysis of racemic esters of phenylalkyl carboxylic acids. nih.gov
Multicomponent Reactions (MCRs) Incorporating the this compound Moiety
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. nih.govorganic-chemistry.org Several MCRs have been developed for the synthesis of oxazepine-containing scaffolds.
One notable strategy involves the use of Stannyl Amine Protocol (SnAP) reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. ethz.ch The SnAP-PhOA reagent, for instance, is specifically designed for the synthesis of 3-phenyl-1,4-oxazepane derivatives. ethz.ch Another approach is the Ugi four-component reaction (U-4CR), which combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. nih.gov This has been applied to create complex bis-heterocyclic systems containing an oxazepine-quinazolinone scaffold. nih.gov Furthermore, a consecutive Betti/Bargellini multicomponent reaction sequence has been employed to construct naphtho[1,2-f] nih.govrsc.orgoxazepine derivatives from readily available starting materials. chemicalpapers.com
Table 4: Multicomponent Reactions for Oxazepine Synthesis
| MCR Name | Key Reactants | Resulting Scaffold | Reference |
| SnAP Reagent Synthesis | SnAP-PhOA reagent, Aldehyde | 3-Phenyl-1,4-oxazepane | ethz.ch |
| Ugi Four-Component Reaction | Bifunctional amine, Formyl-benzoic acid, Isocyanide | Oxazepine-Quinazolinone | nih.gov |
| Betti/Bargellini Reaction | 2-Naphthol, Aromatic aldehyde, 2-Aminopyridine, Chloroform, Ketone | Naphtho[1,2-f] nih.govrsc.orgoxazepine | chemicalpapers.com |
One-Pot Convergent Synthesis of Complex Chemical Structures
One-pot synthesis, a strategy where reactants undergo multiple consecutive reactions within a single vessel, provides substantial benefits by eliminating the need for isolating and purifying intermediate compounds, thereby conserving both time and materials. A variety of innovative one-pot techniques have been established for constructing 1,4-oxazepine cores and their derivatives.
A prominent one-pot methodology involves a tandem C-N coupling/C-H carbonylation sequence to generate benzo-1,4-oxazepine derivatives. mdpi.comresearchgate.net This reaction employs various phenylamines and allyl halides, which, in the presence of a carbon dioxide atmosphere and a copper(I) catalyst, afford the desired oxazepine frameworks in good yields. mdpi.com For example, the reaction between phenylamine and (1-chloro-vinyl)-benzene serves to construct the 2-phenyl-2,3-dihydro-1H-benzo[e] Current time information in Madison County, US.sioc-journal.cnoxazepin-5-one scaffold. mdpi.com
Another effective one-pot strategy is the Rhodium(II)-catalyzed tandem reaction of N-sulfonyl-1,2,3-triazoles with glycidols. acs.org This process entails a sequential O-H insertion by a rhodium(II) carbene, followed by a regioselective intramolecular ring-opening of the epoxide catalyzed by a Lewis acid. acs.org The regioselectivity of the ring-opening is dictated by the substituents on the glycidol, where substituted glycidols yield seven-membered 1,4-oxazepine derivatives selectively. acs.org This approach offers a valuable route to non-aryl-fused N,O-heterocycles, which are challenging to access via other synthetic methods. acs.org
Additionally, an Indium(III) chloride-catalyzed two-component reaction of 1-(2-aminophenyl)pyrroles/indoles with 2-propargyloxybenzaldehydes enables the direct one-pot synthesis of intricate fused quinoxaline (B1680401) and oxazepine ring systems. nih.gov This process is characterized by high step-economy, creating three new C/N–C bonds and two new heterocyclic rings in a single synthetic operation. nih.gov
The Prins carbocyclization cascade offers another sophisticated one-pot method for the synthesis of 1,4-oxazepanes. nih.govrsc.org This Brønsted acid-catalyzed cascade involves the condensation of an alcohol with an aldehyde, which then undergoes an intramolecular three-component coupling of an alkyne, an oxocarbenium ion, and an arene. nih.govrsc.org This reaction has been successfully utilized to prepare a 1,4-oxazepane derivative with a high yield of 89%. nih.gov
Efficiency and Atom Economy in MCR Approaches to Oxazepanes
Multicomponent reactions (MCRs) represent a fundamental principle of green chemistry, allowing three or more reactants to converge in a single step to form a product that incorporates the majority of the atoms from the starting materials. beilstein-journals.org These reactions are lauded for their high atom economy, which minimizes waste generation. frontiersin.org
The Ugi four-component reaction (U-4CR) is a classic MCR that has been widely adapted for the synthesis of diverse heterocyclic structures, including those featuring the oxazepine ring. nih.govbeilstein-journals.org The Ugi reaction is inherently atom-economical, with the only byproduct being a molecule of water from the condensation of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.org A one-pot, three-component variation of the Ugi reaction has been successfully applied to synthesize oxazepine-quinazolinone bis-heterocyclic scaffolds, achieving excellent yields of up to 94%. nih.gov This method is exceptionally efficient, forming multiple carbon-carbon and carbon-nitrogen bonds, an amide group, and two distinct heterocyclic rings (a benzoxazepine and a quinazolinone) in a single, catalyst-free step. nih.gov
Consecutive MCRs have also been strategically employed to construct complex oxazepine frameworks. For instance, a sequence of Betti and Bargellini multicomponent reactions has been used to synthesize naphtho[1,2-f] Current time information in Madison County, US.sioc-journal.cnoxazepine derivatives from simple, readily available precursors in moderate yields. chemicalpapers.com
The efficiency of these MCRs is underscored by their high yields and operational simplicity. The InCl3-catalyzed one-pot synthesis of fused quinoxaline-oxazepine systems is noted for its high atom- and step-economy, with reported yields as high as 83%. nih.gov The following table summarizes the yields of various one-pot and multicomponent reactions for synthesizing oxazepine derivatives, highlighting the effectiveness of these advanced synthetic methodologies.
| Reaction Type | Product | Yield (%) | Reference |
| Ugi-based 3-component reaction | Oxazepine-quinazolinone bis-heterocycles | 94 | nih.gov |
| Prins carbocyclization cascade | 1,4-Oxazepane derivative | 89 | nih.gov |
| InCl3-catalyzed 2-component reaction | Pyrrolo/indolo- and benzooxazepino-fused quinoxalines | Up to 83 | nih.gov |
| Tandem C-N coupling/C-H carbonylation | Benzo-1,4-oxazepine derivatives | Good | mdpi.com |
| Rh(II)-catalyzed tandem one-pot reaction | 1,4-Oxazepine derivatives | Good | acs.org |
Furthermore, searches for X-ray crystallography data of this compound did not yield any results. Consequently, detailed information on its solid-state conformation, including specific bond lengths, angles, torsional angles, intermolecular interactions, and crystal packing motifs, remains uncharacterized in published scientific literature.
Therefore, it is not possible to provide the detailed, data-rich article as requested under the specified outline, as the foundational research findings for this compound are not publicly accessible.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Phenyl 1,4 Oxazepane
Conformational Analysis of the Seven-Membered Ring
Vibrational Spectroscopy for Conformational Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of 4-Phenyl-1,4-oxazepane, allowing for the identification of functional groups and insights into the molecule's conformational properties.
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within this compound. The spectrum is marked by distinct absorptions corresponding to the N-H, C-H (aromatic and aliphatic), C-N, and C-O-C bonds.
A key feature in the IR spectrum of this compound is the N-H stretching vibration, which typically appears as a moderate to weak band in the 3300-3500 cm⁻¹ region. The precise position and shape of this band are highly sensitive to hydrogen bonding. In a concentrated sample, intermolecular N-H···O or N-H···N hydrogen bonds can lead to a broadening and a shift to lower wavenumbers (red-shift) of this peak. In dilute non-polar solvents, the peak sharpens and shifts to a higher frequency, indicating the presence of a "free" non-hydrogen-bonded N-H group.
The aromatic C-H stretching vibrations of the phenyl group are observed as a series of sharp bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). In contrast, the aliphatic C-H stretching vibrations of the oxazepane ring appear as strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The ether linkage (C-O-C) within the seven-membered ring gives rise to a strong, characteristic stretching band in the 1150-1085 cm⁻¹ region, while the C-N stretching vibration of the N-phenyl group is typically found in the 1360-1250 cm⁻¹ range.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak-Medium |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | Oxazepane Ring | 2850 - 2960 | Strong |
| C-N Stretch | Aryl Amine | 1250 - 1360 | Medium-Strong |
| C-O-C Stretch | Ether | 1085 - 1150 | Strong |
| Aromatic C=C Bending | Phenyl Ring | 690 - 900 | Strong |
The symmetric "ring breathing" mode of the monosubstituted benzene (B151609) ring is expected to produce a strong and sharp band around 1000 cm⁻¹. Other characteristic phenyl ring vibrations, such as the C=C stretching modes, typically appear as a series of bands in the 1450-1610 cm⁻¹ region. While C-H stretching vibrations are also visible in Raman spectra, they are generally less intense than in IR.
The C-O-C symmetric stretch, while strong in the IR, may appear with variable intensity in the Raman spectrum. Conversely, the C-C stretching vibrations within the oxazepane ring, which are often weak in the IR spectrum, can be more readily identified in the Raman spectrum in the 800-1200 cm⁻¹ range. The combination of IR and Raman data provides a more complete picture of the vibrational landscape of the molecule. nih.govresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C=C Stretch | Phenyl Ring | 1580 - 1610 | Strong |
| Ring Breathing | Phenyl Ring | ~1000 | Strong, Sharp |
| Aliphatic C-C Stretch | Oxazepane Ring | 800 - 1200 | Medium |
| Aliphatic C-H Stretch | Oxazepane Ring | 2850 - 2960 | Medium-Strong |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. When coupled with fragmentation studies, it becomes a powerful tool for structural elucidation.
In electron ionization (EI) mass spectrometry, this compound (C₁₁H₁₅NO, exact mass: 177.1154) is expected to produce a distinct molecular ion peak (M⁺˙) at m/z 177. The fragmentation of this molecular ion is primarily driven by the presence of the nitrogen and oxygen heteroatoms and the phenyl group.
The primary fragmentation pathways likely involve:
Alpha-Cleavage: The most favorable cleavage occurs at the bonds adjacent (alpha) to the heteroatoms. Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. This can lead to the loss of a C₂H₄ radical, followed by rearrangement to form a stable ion.
Cleavage adjacent to Oxygen: Similarly, cleavage of C-C bonds adjacent to the ether oxygen can occur.
Loss of the Phenyl Group: While less common as an initial step for amines, cleavage of the N-phenyl bond could occur, though it is more likely that fragmentation of the oxazepane ring happens first.
Ring Opening and Rearrangement: The seven-membered ring can undergo ring-opening to form a radical cation, which then fragments further through the loss of small, stable neutral molecules like ethene (C₂H₄).
A plausible fragmentation pattern would begin with the molecular ion at m/z 177. A key fragment could be formed by cleavage alpha to the nitrogen, leading to the formation of a stabilized iminium ion. For instance, the loss of an ethyl radical from the ring could lead to a fragment at m/z 148. Another significant pathway involves the cleavage of the bond between the nitrogen and the phenyl group, potentially leading to a fragment ion corresponding to the oxazepane ring cation at m/z 100. The phenyl cation itself would appear at m/z 77. researchgate.net
| m/z (Proposed) | Proposed Fragment Identity | Proposed Origin |
|---|---|---|
| 177.1154 | [C₁₁H₁₅NO]⁺˙ (Molecular Ion) | Parent Molecule |
| 148.0919 | [C₉H₁₂NO]⁺ | M⁺˙ - C₂H₅˙ (Alpha-cleavage) |
| 100.0762 | [C₅H₁₀NO]⁺ | Cleavage of N-Phenyl bond |
| 91.0548 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement from Phenyl group |
| 77.0391 | [C₆H₅]⁺ (Phenyl cation) | Cleavage of N-Phenyl bond |
Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. This technique is particularly valuable for distinguishing between isomers that are indistinguishable by mass spectrometry alone.
For this compound, IMS could be employed to differentiate it from other positional isomers, such as 2-Phenyl-1,4-oxazepane or 3-Phenyl-1,4-oxazepane. These isomers would have the identical exact mass (177.1154 Da) and might even exhibit similar fragmentation patterns in MS/MS experiments. However, their three-dimensional structures, and therefore their rotationally averaged collision cross-sections (CCS) in a buffer gas, would likely differ. The 4-phenyl isomer, with the phenyl group directly on the nitrogen, would present a different shape and size profile compared to isomers where the phenyl group is attached to a carbon atom within the ring. This difference in CCS would allow for their separation in the ion mobility drift cell, resulting in different drift times. This capability makes IMS a powerful tool for confirming the specific isomeric structure in a complex mixture or during chemical synthesis.
Advanced NMR Techniques for Stereochemical Assignment and Mechanistic Insights
Advanced, multi-dimensional NMR techniques are indispensable for the unambiguous structural confirmation of this compound. While one-dimensional ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, 2D NMR experiments are required to piece together the molecular framework. rsc.orgrsc.org
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to trace the connectivity of the protons within the oxazepane ring, for example, showing the coupling from the protons on C2 to those on C3, and from C5 to C6 and C7.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the chemical shifts of the carbon atoms in the oxazepane ring (C2, C3, C5, C6, C7).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, a key HMBC correlation would be observed between the ortho-protons of the phenyl ring and the carbon atoms of the oxazepane ring adjacent to the nitrogen (C3 and C5). This correlation provides definitive proof of the N-phenyl connectivity.
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the conformation of the flexible seven-membered ring and the orientation of the phenyl group. For instance, NOE correlations between the ortho-protons of the phenyl ring and specific protons on the oxazepane ring (e.g., H3 and H5) would give insights into the preferred conformation of the molecule in solution. rsc.org
| Technique | Information Obtained | Key Expected Correlations for this compound |
|---|---|---|
| ¹H-¹H COSY | Identifies J-coupled protons (protons on adjacent carbons). | Correlations between H2/H3, H5/H6, H6/H7. |
| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons. | Direct C-H assignments for all CH₂ groups in the ring and C-H bonds in the phenyl group. |
| ¹H-¹³C HMBC | Identifies long-range (2-3 bond) H-C couplings. | Correlation from phenyl ortho-protons to C3 and C5. Correlation from H3/H5 to the phenyl ipso-carbon. |
| ¹H-¹H NOESY | Identifies protons that are close in space. | Correlations between phenyl protons and ring protons (e.g., H3, H5) to determine ring conformation and phenyl group orientation. |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration
While this compound itself is achiral, the introduction of a substituent on the oxazepane ring or the synthesis from a chiral precursor can lead to enantiomers. acs.orgresearchgate.net Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of such chiral derivatives.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgarxiv.org An achiral molecule will not exhibit a CD spectrum. For a chiral derivative of this compound, the electronic transitions associated with its chromophores (e.g., the phenyl group) will give rise to characteristic positive or negative bands in the CD spectrum.
The resulting spectrum is a unique fingerprint for a specific enantiomer. The mirror-image spectrum is produced by its corresponding enantiomer. semanticscholar.org The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for quantifying enantiomeric purity. Theoretical calculations can be used to predict the CD spectrum for a given absolute configuration (R or S), and by comparing the experimental spectrum to the calculated one, the absolute configuration of the molecule can be determined. rsc.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orglibretexts.orgnih.gov The variation of rotation with wavelength, particularly in the vicinity of an absorption band of a chromophore, is known as the Cotton effect. libretexts.org
A chiral derivative of this compound would exhibit a plain curve at wavelengths far from an absorption maximum. However, as the wavelength approaches an electronic transition of the phenyl chromophore, a characteristic positive or negative Cotton effect curve would be observed. libretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The sign of the Cotton effect is directly related to the stereochemistry of the molecule in the vicinity of the chromophore. Similar to CD spectroscopy, ORD can be used to determine the absolute configuration by comparing the experimental data with that of known compounds or with theoretical predictions. vt.edu
| Technique | Principle | Information Obtained for Chiral this compound Derivatives |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of enantiomeric purity and absolute configuration. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Determination of absolute configuration through the sign of the Cotton effect. |
Note: The data presented in this table is for illustrative purposes.
Computational and Theoretical Investigations of 4 Phenyl 1,4 Oxazepane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations offer a microscopic view of the electronic environment of 4-Phenyl-1,4-oxazepane, enabling the prediction of its stability and reactivity. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, provide a detailed understanding of the molecule's ground and excited state properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations are instrumental in determining its ground state properties, including molecular orbitals and electrostatic potential. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p) to find the lowest energy conformation of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, which acts as the principal electron donor. Conversely, the LUMO is anticipated to be distributed across the oxazepane ring, particularly around the nitrogen and oxygen atoms, which can act as electron-accepting centers. This distribution facilitates intramolecular charge transfer from the phenyl group to the heterocyclic ring. mdpi.com The HOMO-LUMO energy gap for similar benzimidazole-fused 1,4-oxazepines has been calculated to be in the range of 3.9 to 4.8 eV, suggesting that this compound likely possesses significant electronic stability. mdpi.com
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Specific DFT calculations are required for precise values for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).
In the case of this compound, the MEP surface would likely show a region of negative electrostatic potential around the oxygen and nitrogen atoms of the oxazepane ring, indicating their nucleophilic character. The phenyl ring, while generally electron-rich, would exhibit a more complex potential distribution due to the interplay of the aromatic system and its connection to the nitrogen atom. The hydrogen atoms, particularly those on the oxazepane ring, would correspond to regions of positive potential, making them susceptible to electrophilic attack. This analysis is crucial for understanding intermolecular interactions and the molecule's reactivity profile. mdpi.com
Ab Initio Methods for High-Accuracy Energy Predictions
For even greater accuracy in energy predictions, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, provide benchmark-quality energies. These high-level calculations are particularly useful for calibrating results from more approximate methods and for obtaining highly reliable predictions of thermochemical properties.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts, when compared to experimental data, can help in the complete assignment of spectral peaks and confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its Infrared (IR) spectrum. These calculations help in identifying the characteristic vibrational modes associated with specific functional groups, such as the C-N, C-O, and C-H stretching and bending vibrations within the molecule.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the π → π* transitions within the phenyl ring and intramolecular charge transfer excitations.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.0-7.5, Oxazepane H: 2.5-4.5 |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 115-150, Oxazepane C: 50-80 |
| IR | Vibrational Frequency (cm⁻¹) | C-N stretch: ~1100, C-O stretch: ~1150, Aromatic C-H stretch: ~3050 |
| UV-Vis | λmax (nm) | ~250 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Specific calculations are required for precise spectroscopic predictions for this compound.
Conformational Energy Landscape and Dynamic Behavior
The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible, capable of adopting multiple conformations. Understanding the conformational energy landscape is essential for describing the molecule's dynamic behavior and its interactions with other molecules. The presence of the bulky phenyl group attached to the nitrogen atom will significantly influence the preferred conformations of the oxazepane ring.
Computational methods can be used to explore the potential energy surface of this compound to identify its low-energy conformers, such as chair, boat, and twist-boat forms. By calculating the relative energies of these conformers and the energy barriers for their interconversion, a comprehensive picture of the molecule's conformational dynamics can be constructed. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties. The interplay of steric hindrance from the phenyl group and the inherent flexibility of the seven-membered ring will dictate the equilibrium population of different conformers.
Potential Energy Surface Scans for Ring Conformations
A potential energy surface (PES) scan is a computational method used to explore the conformational landscape of a molecule. uni-muenchen.devisualizeorgchem.com By systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, and optimizing the rest of the molecular geometry at each step, a PES scan maps out the energy changes associated with different conformations. q-chem.comreadthedocs.io This "relaxed" scan helps identify low-energy conformations (minima) and the energy barriers (transition states) that separate them. uni-muenchen.de
For the this compound molecule, the seven-membered oxazepane ring possesses significant conformational flexibility. Computational studies on analogous seven-membered rings, such as cycloheptane (B1346806) and various dioxacycloheptanes, consistently predict that twist-chair (TC) conformations are the most stable, being lower in energy than chair (C) or boat (B) forms. dntb.gov.ua A PES scan for this compound would likely focus on the key dihedral angles within the oxazepane ring to identify the most stable conformers and the pathways for interconversion between them. Additionally, the rotation of the phenyl group relative to the oxazepane ring is another important degree of freedom that can be investigated using a PES scan to find the preferred orientation. researchgate.net
Table 1: Illustrative Relative Energies of 1,4-Oxazepane Ring Conformations This table presents hypothetical data based on typical findings for seven-membered heterocyclic rings to illustrate the expected output of a PES scan analysis.
| Conformation | Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) |
|---|---|---|
| Twist-Chair (TC) | τ1: 55°, τ2: -75°, τ3: 40°, etc. | 0.00 |
| Chair (C) | τ1: 60°, τ2: -60°, τ3: 60°, etc. | +1.8 |
| Boat (B) | τ1: 0°, τ2: 70°, τ3: -70°, etc. | +2.5 |
Molecular Dynamics (MD) Simulations for Time-Dependent Behavior
Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule by solving Newton's equations of motion for a system of atoms. mdpi.com These simulations provide a detailed view of molecular motions, conformational changes, and interactions with the surrounding environment (like solvent molecules) over time.
For this compound, an MD simulation would reveal how the flexible seven-membered ring samples different conformations at a given temperature. By tracking the atomic coordinates over nanoseconds or microseconds, one can observe transitions between various twist-chair, boat, and chair forms. This provides a dynamic picture of the conformational equilibria, complementing the static view from PES scans. mdpi.com Furthermore, MD simulations can be used to study the molecule's interaction with solvent molecules, showing how solvation shells form and influence the conformational preferences of the oxazepane ring and the orientation of the phenyl substituent. semanticscholar.org Analysis of the simulation trajectory can yield information on the stability of different conformers and the timescales of their interconversion.
Free Energy Calculations for Conformational Equilibria
While PES scans provide information about potential energy, the relative stability of conformers in a real system at a given temperature is determined by the Gibbs free energy, which includes entropic contributions. Free energy calculations, such as those employing alchemical transformations or thermodynamic integration, provide a more accurate measure of conformational equilibria. escholarship.orgnih.govsquarespace.com
These methods compute the free energy difference (ΔG) between two states, for example, two different stable conformations of this compound. nih.gov By calculating the free energy barriers for interconversion, one can predict the rates of conformational change. Such calculations are computationally intensive but are essential for a quantitative understanding of the dynamic equilibrium between different molecular shapes. squarespace.com For this compound, these calculations would quantify the population of each significant conformer (e.g., different twist-chair forms) in solution, providing a crucial link between theoretical models and experimental observations from techniques like NMR spectroscopy.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. nih.gov By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them, providing a step-by-step picture of how a transformation occurs.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
A key goal in studying a reaction mechanism is to locate the transition state (TS), which represents the highest energy point along the reaction pathway. visualizeorgchem.com Computational algorithms are used to search for this first-order saddle point on the potential energy surface. Once a candidate TS structure is found, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net
Following the confirmation of the TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net An IRC analysis maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the PES. This confirms that the identified TS correctly links the intended species. researchgate.net In studies on the cyclization reaction to form a similar compound, 4-phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one, researchers successfully used this approach to map the reaction pathway, characterizing the transition states and intermediates involved in the ring-closure step. researchgate.net
Table 2: Illustrative Data from a Transition State and IRC Analysis for a Ring-Closure Reaction This table presents hypothetical data modeled on typical computational outputs for reaction mechanism studies.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Number of Imaginary Frequencies |
|---|---|---|---|
| Reactant Complex | 0.0 | C-N distance: 3.1 Å | 0 |
| Transition State (TS) | +22.5 | C-N distance: 2.1 Å | 1 |
Catalytic Cycle Simulations for Syntheses and Transformations
Many synthetic routes for forming heterocyclic rings like 1,4-oxazepane involve catalysts. Computational modeling can be used to simulate the entire catalytic cycle, providing insights into the role of the catalyst, the mechanism of each step (e.g., oxidative addition, reductive elimination), and the origins of catalytic activity and selectivity.
For a hypothetical catalyzed synthesis of this compound, computational chemists would model each step of the proposed cycle. This involves optimizing the geometries of all intermediates and transition states, including those where the substrate is bound to the catalyst. By calculating the free energy profile for the entire cycle, researchers can identify the rate-determining step and understand how modifications to the catalyst or reaction conditions could improve the reaction's efficiency. While specific simulations for this compound are not widely reported, the methodology is a standard approach for optimizing catalyzed reactions.
Solvent Effects Modeling on Reactivity and Selectivity
The choice of solvent can dramatically influence the rate, yield, and selectivity of a chemical reaction. rsc.org Computational models can account for solvent effects in two primary ways: implicitly or explicitly.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. mdpi.com Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical for stabilizing transition states or intermediates. rsc.orgmdpi.com
For reactions involving this compound, modeling in different solvents would reveal how the solvent stabilizes charged intermediates or transition states. mdpi.com For instance, a polar solvent might lower the energy barrier of a reaction that proceeds through a polar transition state, thereby increasing the reaction rate. By comparing the energy profiles of a reaction in different computational solvent models, a rational selection of the optimal experimental solvent can be made. rsc.org
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties. These models are essential for predicting the behavior of molecules like this compound without the need for extensive experimental synthesis and testing. By analyzing molecular descriptors derived from the compound's structure, QSPR can offer predictive insights into reactivity, as well as electronic and optical characteristics.
The reactivity of a molecule is governed by its electronic structure. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate a range of reactivity descriptors. jmcs.org.mx These descriptors help in understanding how this compound is likely to interact with other molecules.
Key reactivity descriptors that can be computationally predicted include:
Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests the molecule is a better electron acceptor.
Nucleophilicity (N): Conversely, this parameter quantifies the ability of a molecule to donate electrons. nih.gov The nitrogen and oxygen atoms in the oxazepane ring are expected to be primary centers of nucleophilicity.
Chemical Hardness (η) and Softness (S): These concepts relate to the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between them is an indicator of chemical stability.
A typical QSPR study would involve calculating these parameters using a specific level of theory, such as DFT with a basis set like B3LYP/6-311++G(d,p), to generate predictive data. jmcs.org.mx
Table 1: Predicted Reactivity Descriptors for this compound (Illustrative) This table presents illustrative data typical of DFT calculations for a molecule of this class. Actual values would require specific computation.
| Descriptor | Predicted Value (eV) | Significance |
| HOMO Energy | -6.5 | Indicates electron-donating capability |
| LUMO Energy | -0.8 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 | Relates to chemical stability and reactivity |
| Electrophilicity Index (ω) | 1.4 | Measures propensity to act as an electrophile |
| Chemical Hardness (η) | 2.85 | Indicates resistance to electronic change |
| Nucleophilicity (N) | 3.2 | Measures propensity to act as a nucleophile |
The electronic and optical properties of this compound dictate its interaction with external electric fields, its solubility in different media, and its potential for applications in materials science. Computational methods can accurately predict these properties.
These computational predictions are vital for building more complex models, such as those used in molecular dynamics simulations to study the behavior of the compound in a biological environment. kpi.ua
Table 2: Predicted Electronic Properties for this compound (Illustrative) This table presents illustrative data typical of quantum chemical calculations for a molecule of this class. Actual values would require specific computation.
| Property | Method | Basis Set | Predicted Value |
| Dipole Moment (µ) | DFT | aug-cc-pVTZ | 3.1 D |
| Mean Polarizability (α) | MP2 | aug-cc-pVTZ | 22.5 ų |
Rational Design Principles for Novel Oxazepane Scaffolds Based on Computational Insights
The ultimate goal of computational investigations is often to guide the synthesis of new molecules with enhanced or specific properties. patsnap.com The insights gained from QSPR and other theoretical studies on this compound provide a foundation for the rational design of novel oxazepane scaffolds. nih.govrug.nl
Computational insights can guide molecular design in several ways:
Structure-Activity Relationship (SAR) Elucidation: Three-dimensional QSAR (3D-QSAR) models can identify which structural features of the oxazepane scaffold are critical for a desired biological activity. nih.gov For instance, a 3D-QSAR study on 1,4-oxazepane derivatives identified that regions around the benzene (B151609) ring system and the aliphatic amine are important for affinity at dopamine (B1211576) receptors. nih.govresearchgate.net This knowledge allows chemists to focus modifications on specific sites.
Scaffold Hopping and Bioisosteric Replacement: If computational models indicate an undesirable property (e.g., high reactivity leading to metabolic instability), parts of the molecule can be replaced with other functional groups (bioisosteres) that retain the desired activity but improve the property profile. For example, the phenyl group could be replaced with a different aromatic or heteroaromatic ring to modulate polarity or binding interactions.
Targeted Modification: Predictions of reactivity descriptors (electrophilicity, nucleophilicity) can pinpoint sites on the this compound molecule that are susceptible to metabolic attack. Designers can then modify these sites, for example by adding a blocking group, to increase the molecule's stability.
Optimizing Physicochemical Properties: By calculating properties like dipole moment and polarizability, designers can fine-tune new scaffolds to achieve better membrane permeability or solubility. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring would alter the molecule's electronic properties in a predictable way, which can be modeled computationally before synthesis. scienceopen.com
In essence, computational chemistry acts as a "molecular blueprint," allowing scientists to design and screen novel oxazepane scaffolds in silico, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost associated with traditional trial-and-error approaches to drug discovery. patsnap.com
Reactivity Profiles and Transformative Chemistry of 4 Phenyl 1,4 Oxazepane
Ring-Opening Reactions and Ring Expansion/Contraction Strategies
The stability of the 1,4-oxazepane (B1358080) ring is influenced by factors such as ring strain and the nature of its substituents. Under certain conditions, the ring can undergo cleavage, expansion, or contraction to form other heterocyclic structures.
The 1,4-oxazepane ring, while relatively stable, can be susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the oxygen or nitrogen. The regioselectivity of such attacks is influenced by steric and electronic factors. For instance, in related heterocyclic systems like aziridines, the presence of an N-activating group and a Lewis acid can facilitate ring-opening by a nucleophile. This suggests that activation of the nitrogen atom in 4-Phenyl-1,4-oxazepane could precede nucleophilic attack.
In a process analogous to the ring-opening of N-acylated aziridines, activation of the nitrogen in this compound, for example through acylation, could render the adjacent methylene (B1212753) carbons more electrophilic. Subsequent attack by a nucleophile would lead to ring scission. The regioselectivity of this attack would likely be governed by the stability of the resulting intermediate.
Acid-catalyzed ring-opening of ethers is a well-established reaction. In the case of this compound, protonation of the ether oxygen would activate the ring towards nucleophilic attack. The subsequent cleavage of a C-O bond would result in a ring-opened product. The mechanism can proceed via an SN1 or SN2 pathway, depending on the structure of the oxazepane and the reaction conditions. For example, in related benzoxazepine systems, acid-catalyzed conditions can facilitate intramolecular cyclizations and rearrangements.
Base-mediated transformations are less common for simple ethers but can be initiated if a sufficiently acidic proton is present or if the base can act as a potent nucleophile. In the context of this compound, strong bases could potentially induce elimination reactions if a suitable leaving group is present on the ring, leading to unsaturated seven-membered rings or contracted ring systems. For instance, base-mediated cyclization has been employed in the synthesis of imidazole-fused 1,4-benzoxazepines.
The 1,4-oxazepane scaffold can serve as a precursor for the synthesis of other heterocyclic systems through ring transformation reactions. For example, ring contraction could potentially lead to the formation of six-membered morpholine (B109124) derivatives, while ring expansion could yield larger eight-membered rings. Such transformations often proceed through reactive intermediates generated by ring-opening, followed by intramolecular cyclization. While specific examples starting from this compound are not extensively documented, the general principles of ring transformations in heterocyclic chemistry suggest this possibility. For instance, the conversion of other seven-membered heterocycles into different ring systems is a known strategy in organic synthesis.
Functional Group Interconversions on the Oxazepane Core
The this compound molecule possesses reactive sites, primarily the nitrogen atom, which allow for a variety of functional group interconversions. These reactions are crucial for the structural diversification of the oxazepane scaffold.
The nitrogen atom of the this compound can be oxidized to form an N-oxide. This transformation typically employs oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit altered chemical reactivity and biological activity.
Reduction of the ether linkage within the oxazepane ring is a challenging transformation due to the general stability of ethers. However, under forcing conditions with strong reducing agents or through catalytic hydrogenolysis, cleavage of the C-O bond might be achievable, leading to an amino alcohol derivative. A notable example in a related system is the removal of a 4,5-ether bridge in opioids via a palladium-catalyzed reduction of a triflate intermediate.
The secondary amine functionality within the 1,4-oxazepane ring (in the absence of the 4-phenyl group) is readily amenable to N-alkylation, N-acylation, and N-sulfonylation. However, in this compound, the nitrogen is tertiary. Therefore, direct N-alkylation to form a quaternary ammonium (B1175870) salt would require a reactive alkylating agent.
Below are illustrative tables for N-acylation and N-sulfonylation reactions on a generic 1,4-oxazepane scaffold, as specific data for the 4-phenyl derivative is not available.
| Acylating Agent | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Acetyl Chloride | Triethylamine | Dichloromethane | 4-Acetyl-1,4-oxazepane | Data not available |
| Benzoyl Chloride | Pyridine | Chloroform | 4-Benzoyl-1,4-oxazepane | Data not available |
| Acetic Anhydride | None | Acetic Acid | 4-Acetyl-1,4-oxazepane | Data not available |
| Sulfonylating Agent | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Tosyl Chloride | Pyridine | Dichloromethane | 4-Tosyl-1,4-oxazepane | Data not available |
| Mesyl Chloride | Triethylamine | Tetrahydrofuran | 4-Mesyl-1,4-oxazepane | Data not available |
| Benzenesulfonyl Chloride | Sodium Hydroxide | Water/Toluene | 4-(Phenylsulfonyl)-1,4-oxazepane | Data not available |
Substitution Reactions at Carbon Centers of the Oxazepane Ring
Direct substitution reactions at the carbon centers (C2, C3, C5, C6, and C7) of the this compound ring are not extensively documented in the scientific literature. The saturated nature of these aliphatic carbons generally renders them less susceptible to direct substitution unless activated by adjacent functional groups or through radical-mediated processes.
However, analogous reactivity in related heterocyclic systems suggests potential pathways for the functionalization of the oxazepane ring. For instance, in similar saturated heterocyclic systems, reactions can be initiated at positions alpha to the nitrogen or oxygen atoms. These positions can be susceptible to oxidation or deprotonation followed by electrophilic attack, although such reactivity for this compound itself is not well-established. Ring-opening reactions, followed by functionalization and subsequent ring-closure, present a more plausible synthetic strategy for achieving substituted this compound derivatives.
Chemistry of the Phenyl Moiety and its Influence on Reactivity
Electronic Effects of the Phenyl Group on the Oxazepane Ring Reactivity
The phenyl group, directly attached to the nitrogen atom of the oxazepane ring, exerts a significant electronic influence. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system of the phenyl ring. This delocalization reduces the electron density and basicity of the nitrogen atom compared to its alkyl-substituted counterparts.
This electron-withdrawing effect can impact the reactivity of the oxazepane ring in several ways:
Reduced Nucleophilicity of Nitrogen: The decreased electron density on the nitrogen atom makes it a weaker nucleophile. This can affect its reactivity towards electrophiles and its ability to participate in reactions that require a basic nitrogen center.
Influence on Adjacent Carbons: The electronic nature of the N-phenyl group can subtly influence the reactivity of the adjacent methylene groups (C3 and C5) in the oxazepane ring, potentially affecting their susceptibility to certain chemical transformations.
Stabilization of Intermediates: In potential reactions involving the formation of cationic intermediates adjacent to the nitrogen, the phenyl group could offer some degree of stabilization through resonance.
The electronic properties of the phenyl group itself can be modulated by the introduction of substituents. Electron-donating groups on the phenyl ring would be expected to increase the electron density on the nitrogen, enhancing its nucleophilicity, while electron-withdrawing groups would have the opposite effect.
Steric Hindrance from the Phenyl Group in Chemical Transformations
The phenyl group introduces significant steric bulk around the nitrogen atom of the this compound molecule. This steric hindrance can play a crucial role in controlling the approach of reagents to the nitrogen atom and the adjacent carbon atoms.
The spatial arrangement of the phenyl group can influence the conformational preferences of the flexible seven-membered oxazepane ring. Studies on analogous N-aryl seven-membered heterocycles have shown that the N-aryl group can adopt different orientations relative to the ring, leading to distinct conformational isomers. This conformational behavior, influenced by the steric demands of the phenyl group, can impact the accessibility of different reactive sites on the molecule. For example, the approach of a bulky reagent to the nitrogen or adjacent carbons might be favored from a less hindered face of the molecule.
The steric effect of the phenyl group is a key consideration in designing synthetic transformations involving this compound, as it can dictate the feasibility and stereochemical outcome of a reaction.
Chelation and Coordination Properties of the N-Phenyl Nitrogen
The nitrogen atom of the this compound, possessing a lone pair of electrons, has the potential to act as a ligand and coordinate to metal centers. However, the delocalization of this lone pair into the phenyl ring reduces its availability for coordination compared to a more basic alkyl-substituted amine.
While specific studies on the chelation and coordination chemistry of this compound are not widely reported, the principles of coordination chemistry suggest that it could form complexes with various transition metals. The investigation of such complexes could be of interest for applications in catalysis and materials science.
Photochemical and Electrochemical Transformations of this compound
The response of this compound to light and electrical current can induce unique chemical transformations that are not typically accessible under thermal conditions.
Light-Induced Reactivity Studies and Photoreactions
The photochemical behavior of this compound is anticipated to be influenced by the presence of the phenyl chromophore. Aromatic amines are known to undergo a variety of photochemical reactions, including photo-oxidation, photo-rearrangement, and photo-fragmentation.
Upon absorption of ultraviolet light, the phenyl group can be excited to a higher energy state. This excited state can then undergo several processes:
Intersystem Crossing: The excited singlet state can convert to a more stable triplet state, which can then participate in various photochemical reactions.
Electron Transfer: The excited molecule could act as either an electron donor or acceptor, depending on the reaction conditions and the presence of other species.
Bond Cleavage: The energy absorbed from light could be sufficient to induce the cleavage of weaker bonds within the molecule, such as the C-N or C-O bonds of the oxazepane ring, leading to ring-opening or fragmentation products.
Rearrangement Reactions: Photochemical rearrangements of N-aryl heterocycles are known to occur, potentially leading to the formation of isomeric structures. For instance, N-to-C aryl migrations have been observed in other systems under specific photochemical or catalytic conditions.
While specific experimental studies on the photoreactions of this compound are limited, the general principles of photochemistry suggest that it could be a substrate for a range of interesting light-induced transformations.
The electrochemical behavior of this compound would primarily involve the oxidation or reduction of the N-phenylamino moiety. The oxidation potential would be influenced by the electron-donating or -withdrawing nature of substituents on the phenyl ring. Electrochemical oxidation could lead to the formation of radical cations, which could then undergo further reactions such as dimerization or reaction with nucleophiles present in the medium. Electrochemical reduction might target the phenyl ring, particularly if it bears electron-withdrawing substituents. Detailed cyclic voltammetry studies would be necessary to fully elucidate the electrochemical profile of this compound.
Redox Chemistry and Electrosynthesis Applications
A thorough review of scientific literature and chemical databases reveals a significant gap in the documented redox chemistry and electrosynthesis applications specifically concerning this compound. While the broader class of N-aryl heterocycles has been a subject of electrochemical investigation, detailed studies focusing on the oxidative and reductive behavior of this compound are not presently available.
Electrochemical techniques such as cyclic voltammetry are powerful tools for elucidating the redox potentials and reaction mechanisms of organic molecules. These studies are foundational for developing applications in areas like organic electronics, redox flow batteries, and electrosynthesis. Electrosynthesis, in particular, offers a green and efficient alternative to traditional chemical synthesis, often providing high selectivity and reducing the need for chemical oxidants or reductants.
However, in the specific case of this compound, there are no published reports detailing its electrochemical characteristics. Consequently, data on its oxidation and reduction potentials, the stability of its radical ions, or its behavior under various electrochemical conditions have not been established.
The potential for this compound to be utilized in electrosynthesis remains unexplored. The nitrogen atom, influenced by the adjacent phenyl group, and the oxazepane ring could theoretically undergo a variety of electrochemical transformations. These might include oxidative coupling reactions, ring-opening or ring-closing reactions mediated by electron transfer, or functionalization of the aromatic ring. Nevertheless, without experimental data, any discussion of such applications would be purely speculative.
The absence of research in this area indicates an opportunity for future investigation. A systematic study of the redox properties of this compound and its derivatives could uncover novel chemical reactivity and pave the way for new applications in synthetic organic chemistry and materials science.
Data Tables
Due to the lack of available research, no data on the redox chemistry or electrosynthesis applications of this compound can be presented.
Potential Non Clinical Applications and Broader Scientific Impact
4-Phenyl-1,4-oxazepane as a Versatile Synthetic Intermediate
While direct applications of this compound in the total synthesis of natural products are not extensively documented, the broader class of 1,4-oxazepanes is recognized for its presence in naturally occurring compounds. nih.gov Synthetic methodologies developed for constructing the 1,4-oxazepane (B1358080) ring are crucial for accessing these complex targets. researchgate.netrsc.org For instance, strategies for synthesizing chiral 2-phenyl-substituted-1,4-oxazepane derivatives highlight the ability to control stereochemistry, a critical aspect of natural product synthesis. nih.gov The this compound structure could serve as a key fragment or starting material for synthesizing larger, more intricate molecules. Its defined stereochemical and conformational nature can help establish the specific architecture required in a complex target. Synthetic chemists can leverage the oxazepane ring as a foundational element, subsequently elaborating upon the phenyl group or other positions to construct the final natural product.
The structural framework of this compound is analogous to other heterocyclic systems, such as benzoxazepines, which are considered privileged scaffolds not only in medicinal chemistry but also in the development of functionalized materials. nih.gov The combination of a flexible heterocyclic ring and a rigid aromatic group suggests that this compound could be a precursor for advanced organic materials. Through targeted chemical transformations, the phenyl ring can be functionalized with polymerizable groups or moieties that impart specific electronic or optical properties. The nitrogen atom within the oxazepane ring also offers a handle for chemical modification, allowing for the attachment of various functional groups that can tune the material's final properties.
The 1,4-oxazepane ring system is a valuable scaffold for building diverse chemical libraries. nih.gov Such libraries are instrumental in chemical space exploration, aiming to discover novel molecules with unique properties. The semi-rigid, three-dimensional nature of the oxazepane ring provides a distinct advantage over flat, two-dimensional aromatic scaffolds that dominate many existing compound collections. By using this compound as a core structure, chemists can generate a multitude of derivatives by modifying the phenyl ring and the nitrogen atom. This approach allows for the systematic exploration of the chemical space around this specific scaffold, leading to the identification of compounds with novel functions in areas ranging from catalysis to materials science. The creation of libraries based on the 1,4-benzodiazepine (B1214927) scaffold, a closely related heterocyclic system, has demonstrated the power of this strategy in discovering lead structures for various applications. nih.govaston.ac.uk
Applications in Materials Science and Engineering
The unique combination of a saturated, flexible heterocycle and a rigid aromatic ring in this compound suggests its potential utility in the design and creation of novel materials with tailored properties.
While the direct polymerization of this compound is not yet established, its structure offers potential for incorporation into polymeric architectures. Functionalization of the phenyl group with a vinyl, acrylate, or other polymerizable moiety would allow it to be used as a monomer in addition or condensation polymerization reactions. Incorporating the bulky and conformationally distinct this compound unit into a polymer backbone or as a pendant group could significantly influence the resulting material's properties. For example, it could disrupt chain packing, leading to materials with lower crystallinity and higher solubility, or introduce specific recognition sites through the heteroatoms. The use of polymer-supported synthesis for creating 1,4-oxazepane derivatives demonstrates the compatibility of this heterocyclic system with polymeric materials, suggesting the feasibility of designing novel functional polymers containing this scaffold. nih.gov
The design of organic electronic materials often relies on molecules that contain both electron-rich and electron-poor components, as well as aromatic systems that can facilitate the movement of charge carriers. While this compound itself is not a conjugated system, it can serve as a foundational block for more complex organic semiconductors.
The phenyl group is a common component in materials designed for charge transport. nih.govrsc.org Its electronic properties can be tuned through substitution, which in turn affects the charge transport mobility of the material. nih.gov Theoretical and experimental studies on other organic molecules have shown that properties like charge mobility and luminescence can be significantly altered through chemical modification. nih.gov By chemically linking this compound to other electronically active units, it may be possible to create novel materials for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The oxazepane moiety could act as a solubilizing group or a non-conjugated linker that precisely controls the spatial arrangement and intermolecular interactions of the electronically active parts of the molecule, thereby influencing the bulk electronic properties of the material.
Self-Assembly Studies for Supramolecular Structures
The domain of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of this compound. The self-assembly of molecules into highly ordered, functional supramolecular structures is a bottom-up approach to creating novel materials with tailored properties.
The this compound molecule possesses distinct features that make it a candidate for self-assembly studies. The phenyl group can participate in π-π stacking interactions, a significant driving force in the organization of aromatic molecules. Furthermore, the oxazepane ring, with its nitrogen and oxygen heteroatoms, can engage in hydrogen bonding and dipole-dipole interactions. The interplay of these non-covalent forces could potentially direct the assembly of this compound into well-defined architectures such as wires, sheets, or more complex three-dimensional networks.
While specific studies on the self-assembly of this compound are not extensively documented in current literature, the principles of supramolecular chemistry suggest that modifications to the phenyl ring or the oxazepane core could be used to fine-tune the self-assembly process. For instance, the introduction of hydrogen bond donors or acceptors could reinforce the stability and directionality of the resulting supramolecular structures. The investigation into the self-assembly of this compound could lead to the development of new organic materials with applications in electronics, optics, and nanotechnology.
Role in Catalysis and Ligand Design
The utility of heterocyclic compounds in catalysis is well-established, and this compound presents an intriguing scaffold for the design of novel ligands and organocatalysts.
Chiral this compound Derivatives as Ligands for Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of new chiral ligands that can effectively control the stereochemical outcome of a reaction is a continuous pursuit.
Chiral derivatives of this compound could serve as valuable ligands in asymmetric catalysis. The nitrogen and oxygen atoms of the oxazepane ring can act as coordination sites for a metal center, while a chiral center, introduced at a strategic position on the ring, could create a chiral environment around the metal. This, in turn, could induce high enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions. The synthesis of enantiomerically pure this compound derivatives would be a critical first step in exploring their potential in this field.
Organocatalytic Applications of Oxazepane-Based Systems
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. rsc.org The development of novel organocatalytic systems is driven by the desire for more sustainable and environmentally friendly chemical transformations.
The this compound scaffold contains a secondary amine, a common functional group in many organocatalysts. This amine can participate in various catalytic cycles, such as enamine and iminium ion catalysis, which are fundamental to a wide range of organic reactions. By modifying the structure of this compound, for instance, by introducing additional functional groups, it may be possible to develop novel organocatalysts with unique reactivity and selectivity. Research in this area would involve the synthesis of various derivatives and screening their catalytic activity in benchmark organic reactions.
Metal-Organic Frameworks (MOFs) Incorporating Oxazepane Linkers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. mdpi.com The modular nature of MOFs allows for the design of materials with tunable pore sizes, shapes, and functionalities, leading to applications in gas storage, separation, and catalysis.
While the use of this compound itself as a primary linker in MOF synthesis is not yet reported, its derivatives could be functionalized with coordinating groups, such as carboxylic acids or pyridyl moieties, to enable their incorporation into MOF structures. The inclusion of the oxazepane ring within the MOF framework could introduce unique properties, such as specific binding sites for guest molecules or catalytic activity. The flexibility of the seven-membered oxazepane ring might also lead to the formation of MOFs with interesting dynamic properties.
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the study of complexes formed between a host molecule, which has a binding cavity, and a guest molecule or ion. researchgate.net This field is fundamental to the development of sensors, drug delivery systems, and separation technologies.
Design of Macrocyclic Receptors
Macrocyclic molecules, with their pre-organized cavities, are excellent hosts for a variety of guests. rsc.org The design and synthesis of new macrocyclic receptors with high selectivity and affinity for specific guests is a major goal in supramolecular chemistry.
The this compound unit could be incorporated as a building block in the synthesis of larger macrocyclic structures. By linking multiple this compound units together, it may be possible to create macrocycles with well-defined cavities capable of encapsulating guest molecules. The phenyl groups could line the interior of the cavity, providing a hydrophobic binding pocket, while the oxazepane heteroatoms could participate in hydrogen bonding with the guest. The design of such macrocyclic receptors would require careful consideration of the conformational properties of the this compound unit and the nature of the linking groups.
Selective Binding and Encapsulation Studies
The unique structural architecture of this compound, featuring a flexible seven-membered ring, a phenyl group, and heteroatoms with lone pairs of electrons (nitrogen and oxygen), suggests its potential as a host molecule in supramolecular chemistry. While extensive research into the selective binding and encapsulation capabilities of this compound is not widely documented in publicly available literature, its structural motifs provide a basis for theoretical exploration and comparison with analogous systems.
The endocyclic nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the phenyl group can engage in π-π stacking and hydrophobic interactions. These features are fundamental to molecular recognition and the formation of host-guest complexes. The conformational flexibility of the oxazepane ring could allow it to adapt to the size and shape of potential guest molecules, a desirable characteristic for an encapsulating agent.
Theoretical Binding Interactions:
The potential for this compound to selectively bind various guest molecules can be postulated based on fundamental intermolecular forces.
Cation-π Interactions: The electron-rich phenyl group could interact favorably with cations.
Hydrogen Bonding: The nitrogen and oxygen heteroatoms could form hydrogen bonds with suitable donor guest molecules.
Hydrophobic Interactions: The phenyl ring and the aliphatic backbone of the oxazepane ring could create a hydrophobic pocket for the encapsulation of nonpolar guests.
A summary of these potential interactions is presented in Table 1.
Table 1: Potential Non-Covalent Interactions of this compound in Host-Guest Systems
| Interaction Type | Potential Guest Molecules | Structural Feature of this compound Involved |
| Cation-π | Metal ions, organic cations | Phenyl group |
| Hydrogen Bonding | Alcohols, amines, water | Nitrogen and Oxygen atoms |
| π-π Stacking | Aromatic compounds | Phenyl group |
| Hydrophobic | Alkanes, small organic molecules | Phenyl group and oxazepane ring |
While experimental data for this compound is scarce, studies on similar heterocyclic systems have demonstrated the importance of these interactions in molecular recognition and encapsulation. Further research, including computational modeling and experimental binding studies (e.g., using NMR titration, isothermal titration calorimetry, or fluorescence spectroscopy), would be necessary to fully elucidate the selective binding and encapsulation properties of this compound.
Applications in Analytical Chemistry (Non-clinical)
The structural characteristics of this compound also suggest its potential utility in various non-clinical analytical chemistry applications, particularly in chemical separations and chiral chromatography.
Development of Extraction Agents for Chemical Separations
The ability of this compound to engage in multiple types of non-covalent interactions makes it a candidate for development as a selective extraction agent. In liquid-liquid or solid-phase extraction, the goal is to selectively transfer an analyte from one phase to another. The selectivity of this process is governed by the chemical interactions between the extraction agent and the analyte.
The presence of both a hydrophobic phenyl group and polar heteroatoms could allow this compound to act as a phase-transfer agent for certain analytes. For instance, its affinity for metal ions via cation-π interactions could be exploited for the selective extraction of specific metals from aqueous solutions into an organic phase.
Table 2: Potential Applications of this compound Derivatives as Extraction Agents
| Analyte Class | Key Interaction | Potential Separation Application |
| Metal Ions | Cation-π, Coordination | Extraction from industrial wastewater |
| Small Aromatic Molecules | π-π Stacking, Hydrophobic | Separation of aromatic isomers |
| Polar Organic Compounds | Hydrogen Bonding | Extraction from nonpolar organic matrices |
To be effective as an extraction agent, derivatives of this compound might need to be synthesized to enhance their solubility in specific organic solvents or to introduce additional functional groups to fine-tune their selectivity for target analytes.
Chiral Stationary Phases for Chromatographic Resolution
The concept of using chiral molecules as stationary phases to separate enantiomers is a cornerstone of analytical chemistry. For a molecule to be an effective chiral selector, it must possess chiral centers and be capable of engaging in stereoselective interactions with the enantiomers of an analyte. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.
While this compound itself is not chiral, the synthesis of chiral derivatives is feasible. For example, introducing substituents on the oxazepane ring can create stereogenic centers. These chiral derivatives could then be immobilized onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC).
The phenyl group of a chiral this compound derivative could provide a site for π-π interactions, which are known to be important for the chiral recognition of many aromatic analytes. The rigid seven-membered ring, once a specific conformation is locked by the chiral centers, could provide the necessary steric environment for enantiomeric discrimination.
Table 3: Theoretical Chiral Recognition Interactions of a Chiral this compound Derivative
| Interaction Type | Role in Chiral Recognition |
| π-π Stacking | Differential interaction with aromatic analytes |
| Hydrogen Bonding | Formation of transient diastereomeric complexes |
| Steric Repulsion | Enantioselective steric hindrance |
| Dipole-Dipole Interactions | Orientation-specific interactions |
The development of a CSP based on a chiral this compound derivative would involve a multi-step process, including the synthesis of the chiral selector, its chemical bonding to the support material, and subsequent chromatographic evaluation with a range of racemic analytes. While no such CSP has been reported to date, the structural features of the this compound scaffold present an interesting avenue for future research in the field of chiral separations.
Conclusion and Future Directions in 4 Phenyl 1,4 Oxazepane Research
Summary of Key Advancements and Discoveries in 4-Phenyl-1,4-oxazepane Chemistry
Research into the 1,4-oxazepane (B1358080) core structure has yielded several key advancements. Synthetic chemists have moved beyond classical cyclization methods to develop more sophisticated and efficient strategies. A notable advancement is the use of N-propargylamines as versatile building blocks, which allows for the construction of the 1,4-oxazepane core with high atom economy and through shorter synthetic routes. rsc.orgresearchgate.net These methods often involve metal-catalyzed cyclization reactions that provide access to a diverse range of substituted oxazepanes.
Another significant area of discovery has been in understanding the three-dimensional structure of these molecules. Detailed NMR spectroscopic studies have been instrumental in elucidating the conformational preferences of the flexible seven-membered ring, providing crucial insights into its spatial arrangement which influences its chemical and biological properties. nih.gov
Unresolved Challenges and Open Questions
Despite progress, several challenges remain, presenting open questions for future investigation.
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge lies in the development of synthetic protocols that are not only efficient but also environmentally benign. Many existing methods for constructing seven-membered rings can be lengthy or require harsh reaction conditions. Future work must focus on creating catalytic, enantioselective syntheses that minimize waste and maximize efficiency. The development of domino or cascade reactions, where multiple bonds are formed in a single operation, represents a particularly promising avenue for achieving these goals. nih.gov
Exploration of Novel Reactivity Patterns and Transformation Pathways
The full reactive potential of the this compound scaffold is yet to be unlocked. Much of the current literature focuses on the synthesis of the core structure. dntb.gov.ua A significant open question involves how the interplay between the nitrogen, oxygen, and phenyl group influences the ring's reactivity. Future research could explore novel functionalization strategies at various positions of the oxazepane ring, leading to new derivatives with unique properties. Investigating ring-opening, ring-expansion, or rearrangement reactions could also unveil new transformation pathways and provide access to novel chemical entities.
Deeper Understanding of Conformational Dynamics in Solution and Complex Environments
The inherent flexibility of the seven-membered 1,4-oxazepane ring presents a considerable challenge for detailed structural analysis. While solid-state structures can be determined, understanding the dynamic conformational equilibria in solution is more complex and highly relevant to its behavior in biological systems. Advanced spectroscopic techniques combined with computational modeling are needed to gain a more profound understanding of how the phenyl substituent and solvent environment influence the conformational landscape of the molecule. nih.gov This knowledge is critical for designing derivatives that can adopt specific shapes to interact with biological targets.
Emerging Trends and Interdisciplinary Opportunities
The future of this compound research will likely be shaped by the integration of new technologies and collaboration across scientific disciplines.
Integration with Flow Chemistry and Automation in Synthesis
The adoption of flow chemistry and automation presents a significant opportunity for advancing this compound chemistry. youtube.com Continuous flow processes offer enhanced control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability. nih.govnih.gov By integrating flow reactors with automated platforms, researchers can rapidly synthesize and screen libraries of this compound derivatives. youtube.com This high-throughput approach can accelerate the discovery of compounds with desirable properties and facilitate the optimization of reaction conditions for large-scale production. soci.org The ability to telescope multiple synthetic steps without intermediate purification is a key advantage that can dramatically increase efficiency. nih.gov
Machine Learning and Artificial Intelligence Applications in Reaction Prediction and Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis, and these tools are poised to significantly impact research on this compound. rjptonline.orgmdpi.com ML algorithms can be trained on vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgsemanticscholar.org
For the synthesis of this compound derivatives, ML models can accelerate the discovery of efficient and selective reactions. nih.gov By analyzing factors such as catalyst choice, solvent, temperature, and reactant stoichiometry, these models can predict reaction yields and identify optimal conditions, thereby reducing the need for extensive empirical experimentation. rjptonline.orgsemanticscholar.org Forward reaction prediction can validate the feasibility of proposed synthetic pathways, while retrosynthesis tools can suggest new, more efficient ways to construct the core oxazepane ring or its analogs. beilstein-journals.orgnih.gov
Table 1: Potential Machine Learning Applications in this compound Synthesis
| ML Application | Objective | Input Data Examples | Predicted Output |
| Yield Prediction | To forecast the percentage yield of a reaction to synthesize a specific this compound derivative. nih.gov | Reactant structures (SMILES, molecular graphs), catalyst, solvent, temperature, reaction time. | Predicted reaction yield (%). |
| Condition Optimization | To identify the optimal set of reaction conditions for maximizing yield and minimizing byproducts. beilstein-journals.org | Range of temperatures, list of solvents, various catalysts and reagents, reactant ratios. | Optimal temperature, solvent, and catalyst combination. |
| Retrosynthesis Planning | To propose novel and efficient synthetic pathways to a target this compound analog. nih.gov | Molecular structure of the target compound. | A ranked list of possible synthetic routes and precursor molecules. |
| Site-Selectivity Prediction | To predict the most likely site of reaction for functionalization of the this compound scaffold. semanticscholar.org | Structure of the this compound derivative, reagents, and reaction conditions. | Probability of reaction at different positions on the molecule. |
Advanced Characterization at the Nanoscale for Material Applications
As this compound finds use as a building block in advanced materials, such as polymers or self-assembled monolayers, characterization at the nanoscale becomes crucial. researchgate.net Understanding the structure, morphology, and properties of these materials at the molecular level is key to designing functional systems for electronics, sensing, or biomedical applications.
A suite of advanced microscopy and spectroscopy techniques can provide detailed insights. Electron microscopy, for example, is a popular technology for visualizing nanomaterials. advancedsciencenews.com Techniques like Atomic Force Microscopy (AFM) can be used to map the surface topography of thin films or patterned layers containing the this compound moiety, revealing details about molecular packing and domain formation. Scanning Tunneling Microscopy (STM) could potentially visualize the arrangement of individual molecules on conductive substrates.
Furthermore, nanoscale chemical analysis techniques are vital for confirming the composition and distribution of the compound within a material matrix. Tip-Enhanced Raman Spectroscopy (TERS), for instance, can provide vibrational spectra with high spatial resolution, allowing for chemical identification at the nanoscale. These advanced characterization methods are indispensable for establishing structure-property relationships in novel materials derived from this compound. beilstein-journals.org
Table 2: Nanoscale Characterization Techniques for this compound Based Materials
| Technique | Abbreviation | Information Obtained | Potential Application |
| Atomic Force Microscopy | AFM | High-resolution surface topography, roughness, and mechanical properties (e.g., stiffness, adhesion). | Imaging self-assembled monolayers of this compound derivatives on a substrate; assessing the surface morphology of polymer films. |
| Scanning Tunneling Microscopy | STM | Atomic-resolution imaging of conductive surfaces, electronic structure of adsorbates. | Visualizing the packing and orientation of individual this compound molecules on a conductive surface like gold or graphite. |
| Transmission Electron Microscopy | TEM | Internal structure, crystallinity, and morphology of nanoparticles or thin films. advancedsciencenews.com | Characterizing the morphology of nanoparticles functionalized with this compound. |
| Tip-Enhanced Raman Spectroscopy | TERS | Chemical identification and molecular structure information with nanoscale spatial resolution. | Mapping the chemical distribution of this compound within a polymer blend or on a patterned surface. |
Future Prospects for this compound in Advanced Chemical Science and Technology
The this compound scaffold holds considerable promise for future advancements across various scientific disciplines. Its unique three-dimensional structure and synthetic tractability make it an attractive building block for creating complex molecules with tailored functions.
In medicinal chemistry, the 1,4-oxazepane core is recognized for its potential in developing ligands for various biological targets. nih.gov Future research will likely focus on leveraging this scaffold to design highly selective and potent modulators of enzymes and receptors implicated in disease. The integration of computational design and high-throughput screening will be instrumental in exploring the vast chemical space accessible from this core structure, potentially leading to novel therapeutics. rsc.org
In materials science, the incorporation of the this compound unit into polymers or supramolecular assemblies could lead to materials with novel optical, electronic, or recognition properties. researchgate.net Its rigid phenyl group combined with the flexible oxazepane ring could impart unique conformational and packing characteristics. Future work may explore its use in creating chiral materials, sensors, or components for molecular electronics. The development of new synthetic methodologies will continue to be a driving force, enabling the construction of increasingly complex and functionalized 1,4-oxazepane systems with greater efficiency and control. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
